molecular formula C20H34O5 B1162996 8,12-iso-iPF2α-VI

8,12-iso-iPF2α-VI

Cat. No. B1162996
M. Wt: 354.5
InChI Key: RZCPXIZGLPAGEV-DCOIXEBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,12-iso-iPF2α-VI is an isoprostane produced by non-enzymatic, free radical-induced peroxidative damage to membrane lipids. It is the most abundant isoprostane product that is formed during lipid peroxidation and is used as a biomarker for oxidative stress. This compound is detected after CCl4-induced oxidative damage to hepatic tissue and has been found elevated in the urine, blood, and cerebrospinal fluid of patients with Alzheimer’s disease.

Scientific Research Applications

Biomarker for Alzheimer's Disease

The isoprostane 8,12-iso-iPF2α-VI is a sensitive and specific marker of in vivo lipid peroxidation. It has been found in elevated levels in urine, blood, and cerebrospinal fluid of patients with Alzheimer's disease (AD). These levels correlate with measures of cognitive and functional impairment, established biomarkers of AD pathology (cerebrospinal fluid tau and amyloid), and the number of apolipoprotein E ε4 alleles, suggesting its utility as a biomarker of oxidative damage in AD (Praticò et al., 2000).

Indication of Oxidative Stress

This compound is one of the F2-isoprostanes formed by the auto-oxidation of arachidonic acid and is abundant in human urine. Its presence and quantification are indicative of oxidative stress in humans. The chemical stability and characteristics of this isoprostane make it a useful index for studying oxidative stress (Lawson et al., 1998).

properties

Molecular Formula

C20H34O5

Molecular Weight

354.5

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1

InChI Key

RZCPXIZGLPAGEV-DCOIXEBESA-N

SMILES

O[C@@H]1C[C@H](O)[C@H](/C=C/C(O)CCCC(O)=O)[C@@H]1C/C=CCCCCC

synonyms

12-iso-5(R),6E,14Z-Prostaglandin F2α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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